1-Ethynyl-2-isobutoxy-4-methylbenzene
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Overview
Description
1-Ethynyl-2-isobutoxy-4-methylbenzene is an organic compound with the molecular formula C13H16O It is a derivative of benzene, featuring an ethynyl group, an isobutoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-isobutoxy-4-methylbenzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.
Attachment of the Methyl Group: The methyl group is usually introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the Sonogashira coupling and Friedel-Crafts alkylation steps, as well as advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-isobutoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-Ethynyl-2-isobutoxy-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-isobutoxy-4-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, while the isobutoxy and methyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-Ethynyl-4-methylbenzene: Lacks the isobutoxy group, making it less hydrophobic.
2-Isobutoxy-4-methylbenzene: Lacks the ethynyl group, reducing its potential for π-π interactions.
1-Ethynyl-2-methoxy-4-methylbenzene: Similar structure but with a methoxy group instead of an isobutoxy group, affecting its steric and electronic properties.
Uniqueness: 1-Ethynyl-2-isobutoxy-4-methylbenzene is unique due to the combination of its ethynyl, isobutoxy, and methyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-4-methyl-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-12-7-6-11(4)8-13(12)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZXAXAFGGRAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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